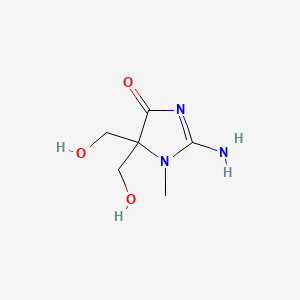

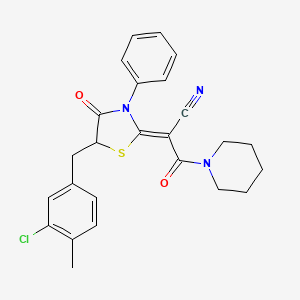

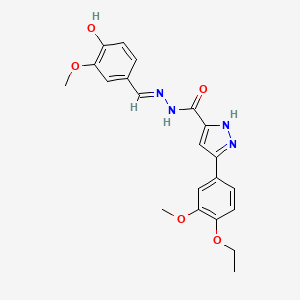

![molecular formula C11H11ClFNO3S B2776313 5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034305-76-3](/img/structure/B2776313.png)

5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, also known as CF3SO2-OBn, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a bicyclic lactam that contains a sulfonyl group, which makes it an attractive target for medicinal chemists.

Scientific Research Applications

Synthesis and Chemical Properties

Versatile Synthetic Approaches : A study describes the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, highlighting the compound's role as a versatile scaffold for the synthesis of constrained γ-amino acid analogues. This demonstrates the compound's utility in creating backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin, showcasing its potential in medicinal chemistry and drug design (Garsi et al., 2022).

Catalytic Applications : Research into gold-catalyzed cycloisomerization of cyclopropenes has shown the efficiency of utilizing compounds related to 5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane for the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes, highlighting innovative approaches to achieve high yields and selectivity in chemical transformations (Miege et al., 2010).

Photocycloaddition Processes : The compound has been implicated in studies focusing on [2+2] photocycloaddition processes involving nitrogen- and sulfur-containing dienes, leading to the synthesis of various azabicyclo[3.2.0]heptanes. This research underscores the compound's role in enabling light-mediated cycloadditions, which are valuable for synthesizing compounds with potential biological activity (Jirásek et al., 2017).

properties

IUPAC Name |

5-(3-chloro-4-fluorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO3S/c12-10-4-9(1-2-11(10)13)18(15,16)14-5-8-3-7(14)6-17-8/h1-2,4,7-8H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDQYHRKJYALAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

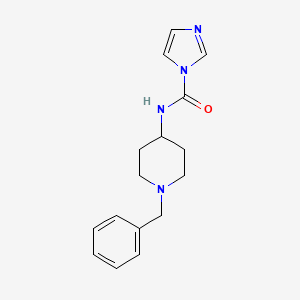

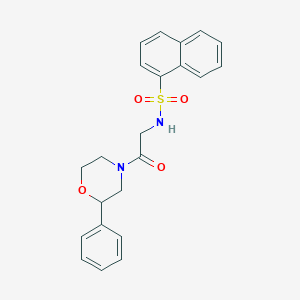

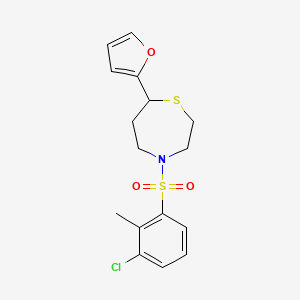

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)

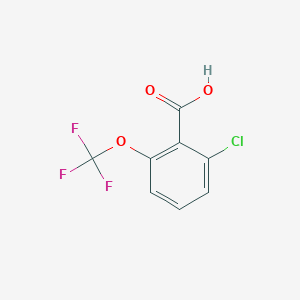

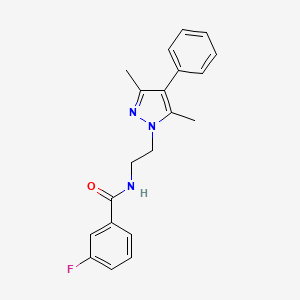

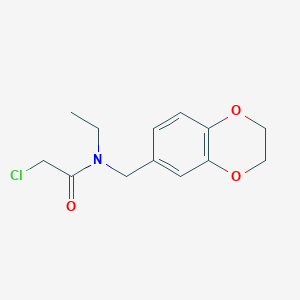

![9-cyclohexyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2776246.png)

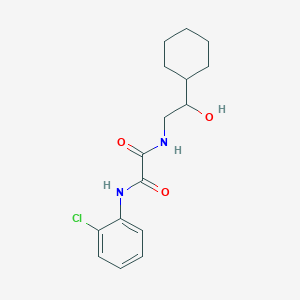

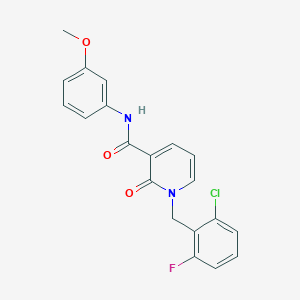

![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)